molecular formula C20H25N3O5 B2989494 N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 877630-96-1

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2989494
CAS RN: 877630-96-1
M. Wt: 387.436
InChI Key: BBEFTNYLOYWKQF-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-methoxybenzyl)oxalamide, also known as FMME-NH2, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have promising effects in a variety of biochemical and physiological systems, making it a valuable tool for studying various cellular processes.

Scientific Research Applications

Bioreductive Pro-drug Systems

Studies have demonstrated the potential of nitrofuranylmethyl derivatives, which share structural motifs with the chemical of interest, as bioreductively activated pro-drug systems. These compounds can release therapeutic drugs selectively in hypoxic solid tumors, indicating their utility in targeted cancer therapy (Berry et al., 1997).

Antituberculosis Activity

Research into N-(furan-2-ylmethyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives has revealed their efficacy against tuberculosis. A one-pot synthesis approach yielded compounds with significant in vitro anti-tuberculosis activity, showcasing the role of furan derivatives in developing new antimicrobial agents (Bai et al., 2011).

Organometallic Chemistry

The synthesis of organometallic compounds involving morpholine derivatives points to the versatility of these molecules in complexation with metals such as palladium(II) and mercury(II). Such research paves the way for novel applications in catalysis and material science (Singh et al., 2000).

Melatonin Receptor Agonists

Furan derivatives have been evaluated as potential melatonin receptor agonists for treating sleep disorders. The synthesis of tricyclic indan derivatives, including furan and morpholine components, has led to compounds with high affinity and selectivity for the MT(1) receptor, indicating their potential in pharmacological applications (Uchikawa et al., 2002).

Synthetic Methodologies

Research has also focused on the synthetic methodologies involving furan derivatives for constructing complex molecules. The directed lithiation and palladium-catalyzed coupling of furan compounds have been explored, providing valuable insights into the synthesis of 3-substituted furans, which are crucial intermediates in organic synthesis (Ennis et al., 1990).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-26-16-6-4-15(5-7-16)13-21-19(24)20(25)22-14-17(18-3-2-10-28-18)23-8-11-27-12-9-23/h2-7,10,17H,8-9,11-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEFTNYLOYWKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-methoxybenzyl)oxalamide

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